molecular formula C16H30Br2N2 B1609187 1,2-Bis(methyldiallylammonium)ethane dibromide CAS No. 51523-43-4

1,2-Bis(methyldiallylammonium)ethane dibromide

Cat. No.: B1609187
CAS No.: 51523-43-4
M. Wt: 410.2 g/mol
InChI Key: TZJVMGRYLKSIDC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(methyldiallylammonium)ethane dibromide can be synthesized through a reaction involving methyl bromide and N,N,N’,N’-tetraallylethylenediamine . The reaction typically takes place in the presence of acetone as a solvent. The process involves the formation of a quaternary ammonium salt, which is then isolated and purified to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(methyldiallylammonium)ethane dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated species, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups.

Scientific Research Applications

1,2-Bis(methyldiallylammonium)ethane dibromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(methyldiallylammonium)ethane dibromide involves its interaction with molecular targets and pathways within biological systems. The compound’s dicationic nature allows it to interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(methyldiallylammonium)propane dibromide
  • 1,4-Bis(methyldiallylammonium)butane dibromide

Comparison

1,2-Bis(methyldiallylammonium)ethane dibromide is unique due to its specific molecular structure, which imparts distinct properties compared to similar compounds. For instance, it has a different chain length and spatial arrangement of functional groups, which can influence its reactivity and interaction with other molecules. Additionally, its thermal stability and solubility characteristics may vary from those of its analogs .

Properties

IUPAC Name

methyl-[2-[methyl-bis(prop-2-enyl)azaniumyl]ethyl]-bis(prop-2-enyl)azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2.2BrH/c1-7-11-17(5,12-8-2)15-16-18(6,13-9-3)14-10-4;;/h7-10H,1-4,11-16H2,5-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJVMGRYLKSIDC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CC[N+](C)(CC=C)CC=C)(CC=C)CC=C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424093
Record name N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetra(prop-2-en-1-yl)ethane-1,2-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51523-43-4
Record name N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetra(prop-2-en-1-yl)ethane-1,2-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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